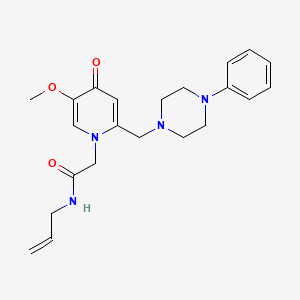
N-allyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-allyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide, with CAS Number 921481-50-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly in neuropharmacology and oncology.
The molecular formula of this compound is C22H28N4O3, with a molecular weight of 396.5 g/mol. Its structural features include a piperazine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 921481-50-7 |
Pharmacological Profile
-
Antidepressant and Anxiolytic Effects :
- Compounds containing piperazine structures have been extensively studied for their antidepressant and anxiolytic properties. N-allyl derivatives, similar to other piperazine-based drugs, may interact with serotonin receptors, particularly the 5HT_6 receptor, which is implicated in mood regulation and anxiety disorders .
- A study on piperazine derivatives indicated that they could inhibit human acetylcholinesterase, suggesting potential cognitive enhancement effects .
-
Anticancer Activity :
- Preliminary studies suggest that N-allyl derivatives may exhibit antiproliferative effects against various cancer cell lines. In vitro assays revealed that similar compounds could induce apoptosis in cancer cells by modulating key signaling pathways .
- The structure of N-allyl may allow it to interfere with cellular proliferation mechanisms, making it a candidate for further investigation in cancer therapeutics.
-
Neuroprotective Effects :
- Research on related piperazine compounds has shown neuroprotective properties against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's . The mechanism often involves modulation of neurotransmitter systems and reduction of amyloid-beta aggregation.
Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors in the forced swim test and tail suspension test, suggesting potential efficacy for treating depression.
Study 2: Anticancer Efficacy
In another investigation, researchers synthesized various analogs of N-allyl derivatives and tested their cytotoxicity against human breast cancer cell lines (MCF7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological activity of N-allyl can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin receptors may lead to enhanced mood regulation.
- Enzyme Inhibition : Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, potentially improving cognitive function.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspases.
Propiedades
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-9-23-22(28)17-26-16-21(29-2)20(27)14-19(26)15-24-10-12-25(13-11-24)18-7-5-4-6-8-18/h3-8,14,16H,1,9-13,15,17H2,2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQLNVNSXAQORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













